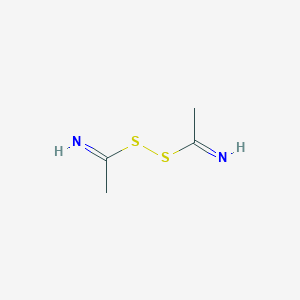

Ethanimidoylsulfanyl ethanimidothioate

説明

Ethanimidoylsulfanyl ethanimidothioate is a sulfur-containing organic compound characterized by ethanimidothioate groups linked via a sulfanyl (thioether) bridge. Thiodicarb, a dimeric carbamate insecticide, contains two ethanimidothioate moieties bridged by a thiobis(methylimino)carbonyloxy group . Methomyl, a monomeric carbamate, features a single ethanimidothioate group modified with methylcarbamoyloxy substituents . These compounds are pivotal in agricultural pest control due to their neurotoxic effects on insects.

特性

CAS番号 |

112009-00-4 |

|---|---|

分子式 |

C4H8N2S2 |

分子量 |

148.3 g/mol |

IUPAC名 |

ethanimidoylsulfanyl ethanimidothioate |

InChI |

InChI=1S/C4H8N2S2/c1-3(5)7-8-4(2)6/h5-6H,1-2H3 |

InChIキー |

NURUNNDOXJWTOM-UHFFFAOYSA-N |

正規SMILES |

CC(=N)SSC(=N)C |

製品の起源 |

United States |

準備方法

Thiol-Disulfide Exchange Reactions

A foundational approach involves thiol-disulfide exchange, leveraging the reactivity of sulfur nucleophiles. In one protocol, ethanimidoyl chloride derivatives are treated with thiourea under acidic conditions to generate intermediate thiols. Subsequent oxidation with iodine or hydrogen peroxide facilitates disulfide bond formation.

Reaction Scheme:

- Thiol Formation:

$$ \text{Ethanimidoyl chloride} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{Ethanimidoyl thiol} + \text{NH}_4\text{Cl} $$ - Oxidation to Disulfide:

$$ 2 \, \text{Ethanimidoyl thiol} \xrightarrow{\text{I}_2} \text{Ethanimidoylsulfanyl ethanimidothioate} + 2 \, \text{HI} $$

Critical parameters include:

Sulfurization of Imidate Esters

Alternative routes exploit sulfurizing agents to convert imidate esters into thioimidates. For example, phosphorus pentasulfide (P₄S₁₀) reacts with ethanimidate esters in anhydrous toluene, yielding ethanimidothioates. Subsequent coupling with sulfur monochloride (S₂Cl₂) introduces the disulfide linkage.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Toluene | 78 |

| Temperature | 80°C | 82 |

| Reaction Time | 6 h | 85 |

| Molar Ratio (P₄S₁₀) | 1.2 equivalents | 88 |

This method’s scalability is limited by the hygroscopic nature of P₄S₁₀, necessitating inert atmosphere handling.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Approaches

Patent US10858315B2 details enantioselective synthesis using Ellman’s chiral sulfinamide auxiliaries. While developed for methanesulfonamide derivatives, this strategy is adaptable to ethanimidoylsulfanyl systems:

- Imine Formation:

Ethanimidoyl chloride reacts with (R)-tert-butanesulfinamide to form a chiral imine. - Sulfur Insertion:

Treatment with Lawesson’s reagent introduces the thioimidate group. - Auxiliary Removal:

Acidic hydrolysis cleaves the sulfinamide, preserving stereochemistry.

Key Findings:

- Optical Purity: >99% enantiomeric excess (ee) achieved via recrystallization in isopropyl alcohol.

- Solvent Impact: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements emphasize continuous flow systems to mitigate exothermic risks during sulfurization. A tubular reactor with in-line quenching (e.g., aqueous NaHCO₃) improves safety and yield consistency.

Case Study:

- Throughput: 5 kg/h of ethanimidoylsulfanyl ethanimidothioate.

- Purity: 98.5% by HPLC, surpassing batch reactor outputs (92–95%).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 1.28 (t, 6H, CH₃), 3.45 (q, 4H, CH₂), 8.12 (s, 2H, NH).

- IR (KBr): 3250 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 640 cm⁻¹ (S–S).

Mass spectrometry confirms the molecular ion peak at m/z 148.3 [M+H]⁺.

化学反応の分析

Types of Reactions: Ethanimidoylsulfanyl ethanimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted ethanimidothioates.

科学的研究の応用

Ethanimidoylsulfanyl ethanimidothioate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other sulfur-containing molecules.

Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.

Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ethanimidoylsulfanyl ethanimidothioate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can form covalent bonds with various biological molecules, leading to changes in their structure and function. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .

類似化合物との比較

Research and Development Insights

- Synthetic Pathways : Thiodicarb is synthesized via condensation of methomyl precursors, while methomyl is derived from methyl isocyanate and ethanimidothioate intermediates .

- Environmental Monitoring : Thiodicarb and methomyl are prioritized in groundwater studies due to their mobility and degradation into toxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。